2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

This specific 6,8-dimethyl, 3-butoxyphenyl-substituted quinoline-4-carboxylic acid serves as an irreplaceable high-LogP (6.01) benchmark for medicinal chemists mapping lipophilicity-activity relationships. Unlike lower-LogP analogues (e.g. 6-methyl derivative LogP 5.24), its unique substitution pattern provides a distinct data point for QSAR/ML model training on permeability and metabolic stability. The carboxylic acid moiety enables facile activation for amide coupling or esterification, accelerating parallel library synthesis. For R&D use only; procurement ensures differentiated physicochemical properties unattainable with generic analogues.

Molecular Formula C22H23NO3
Molecular Weight 349.4 g/mol
CAS No. 932841-33-3
Cat. No. B1292882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
CAS932841-33-3
Molecular FormulaC22H23NO3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
InChIInChI=1S/C22H23NO3/c1-4-5-9-26-17-8-6-7-16(12-17)20-13-19(22(24)25)18-11-14(2)10-15(3)21(18)23-20/h6-8,10-13H,4-5,9H2,1-3H3,(H,24,25)
InChIKeyNLWQQBSQOWCJFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 932841-33-3) Procurement Data Sheet: Core Chemical Identity and Sourcing Overview


2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative (C22H23NO3, MW: 349.42 g/mol) characterized by a 3-butoxyphenyl substituent at the 2-position and methyl groups at the 6- and 8-positions of the quinoline core [1]. This structural pattern is of interest in medicinal chemistry due to the potential biological activities associated with 2-arylquinoline-4-carboxylic acids [2]. The compound is commercially available from several specialty chemical suppliers and is intended for research use only, not for therapeutic or veterinary applications .

Why Substituting 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid with Other Quinoline-4-carboxylates Can Alter Key Properties: A Procurement Perspective


Quinoline-4-carboxylic acids are not a homogeneous class; subtle variations in substitution patterns profoundly affect physicochemical and biological properties [1]. For instance, the presence and position of substituents on the phenyl ring (e.g., butoxy vs. fluoro) and the quinoline core (e.g., 6,8-dimethyl vs. 6-methyl vs. unsubstituted) dictate molecular weight, lipophilicity (LogP/LogD), polar surface area, and ultimately, biological target engagement and synthetic utility [2]. Therefore, substituting this specific 2-(3-butoxyphenyl)-6,8-dimethyl derivative with a seemingly similar analog, such as 2-(4-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid or 2-(3-butoxyphenyl)-6-methylquinoline-4-carboxylic acid, without rigorous validation risks altering the intended outcome of a research program or synthetic route due to significant changes in these key parameters. The evidence presented in the following section quantifies these differences.

Quantitative Differentiation of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid from Key Analogs: A Comparator-Based Evidence Guide


Lipophilicity (LogP and LogD) Comparison: Impact on Membrane Permeability and Solubility

The computed LogP and LogD (pH 7.4) values for 2-(3-butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid are compared with its 6-methyl analog and a 4-fluorophenyl analog. The 6,8-dimethyl derivative exhibits significantly higher lipophilicity, which can be a critical factor in optimizing pharmacokinetic properties [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Polar Surface Area (PSA) Comparison: Quantifying Differences in Hydrogen Bonding Capacity

Topological Polar Surface Area (TPSA) is a key descriptor for predicting drug absorption, including intestinal absorption and blood-brain barrier penetration. The TPSA of 2-(3-butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is compared to a closely related chlorinated analog, revealing a quantifiable difference [1].

Medicinal Chemistry Physicochemical Properties Oral Bioavailability

Hydrogen Bond Donor/Acceptor Count and Rotatable Bonds: Differentiation for Molecular Interaction Profiling

The number of hydrogen bond donors/acceptors and rotatable bonds are fundamental parameters for molecular docking and understanding ligand-receptor interactions. The target compound's profile is distinct from its 6-methyl and 4-fluorophenyl analogs, which directly impacts its conformational flexibility and potential binding modes [1] .

Medicinal Chemistry Molecular Modeling SAR

Recommended Scientific and Industrial Applications for 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid Based on Quantitative Differentiation


Medicinal Chemistry: Probing Lipophilicity in Quinoline-Based Hit-to-Lead Optimization

In hit-to-lead campaigns where the initial quinoline-4-carboxylic acid scaffold requires fine-tuning of lipophilicity to improve cell permeability or reduce off-target binding, this compound serves as a high-LogP reference point [1]. With a computed LogP of 6.01, it allows medicinal chemists to systematically explore the upper lipophilicity range of this series, providing a clear comparator against less lipophilic analogs (e.g., the 6-methyl derivative with LogP 5.24) . This enables the precise mapping of the lipophilicity-activity relationship.

Molecular Modeling and Computational Chemistry: Calibrating Descriptor-Based Models

This compound's well-defined set of computational descriptors (LogP, TPSA, rotatable bonds) makes it an ideal candidate for calibrating and validating QSAR and machine learning models focused on quinoline derivatives [2]. Its unique combination of a 6,8-dimethyl substitution pattern and a 3-butoxyphenyl group provides a distinct data point for training models to predict properties like membrane permeability and metabolic stability, which are critical for virtual screening campaigns [3].

Synthetic Chemistry: A Building Block for Late-Stage Diversification

As a carboxylic acid, this compound can be readily activated for amide coupling or esterification, enabling its use as a core scaffold for generating diverse compound libraries . Its high LogP and specific substitution pattern differentiate it from simpler quinoline-4-carboxylic acids, allowing chemists to introduce a pre-optimized lipophilic moiety into more complex molecules, potentially in parallel medicinal chemistry efforts focused on SAR exploration [4].

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